molecular formula C8H8Cl2N4 B11879453 6-Chloro-9-(3-chloropropyl)-9H-purine CAS No. 113379-30-9

6-Chloro-9-(3-chloropropyl)-9H-purine

Cat. No.: B11879453
CAS No.: 113379-30-9
M. Wt: 231.08 g/mol
InChI Key: HJJYNUSCIQRKTH-UHFFFAOYSA-N
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Description

6-Chloro-9-(3-chloropropyl)-9H-purine is an organic compound with the CAS Registry Number 113379-30-9 . It has a molecular formula of C 8 H 8 Cl 2 N 4 and a molecular weight of 231.08 g/mol . The compound is a derivative of purine, a fundamental heterocyclic structure in biochemistry, which is functionalized with chloro groups at the 6-position of the purine ring and on the terminal carbon of a propyl chain at the 9-position . This specific structure, particularly the reactive chloropropyl side chain, makes it a valuable bifunctional intermediate in synthetic organic and medicinal chemistry research. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules. The chloro moiety on the purine ring is a well-known site for nucleophilic aromatic substitution, allowing for the introduction of various amine and other functional groups. Simultaneously, the chloropropyl chain can be used to tether the purine scaffold to other molecular entities, nanoparticles, or solid supports. This enables the creation of targeted libraries of compounds for drug discovery efforts, such as developing potential enzyme inhibitors or receptor modulators. The compound requires cold-chain transportation to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Basic Identifiers • CAS Number: 113379-30-9 • Molecular Formula: C 8 H 8 Cl 2 N 4 • Molecular Weight: 231.08 g/mol • SMILES Notation: ClCCCN1C=NC2=C(Cl)N=CN=C12

Properties

CAS No.

113379-30-9

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

IUPAC Name

6-chloro-9-(3-chloropropyl)purine

InChI

InChI=1S/C8H8Cl2N4/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1-3H2

InChI Key

HJJYNUSCIQRKTH-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2CCCCl

Origin of Product

United States

Biological Activity

Overview

6-Chloro-9-(3-chloropropyl)-9H-purine is a halogenated purine derivative with the molecular formula C8H8Cl2N4C_8H_8Cl_2N_4 and a molar mass of 231.08 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its structural similarity to natural purines, which allows it to interact with various biological targets, including enzymes and nucleic acids. The compound may act as an inhibitor or substrate for enzymes involved in nucleotide metabolism, thus influencing cellular processes such as DNA synthesis and repair.

Key Mechanisms

  • Enzyme Inhibition : It can inhibit key enzymes such as adenosine deaminase and xanthine oxidase, which are crucial in purine metabolism.
  • Nucleotide Incorporation : It may be incorporated into nucleic acids, disrupting normal DNA replication and transcription processes.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cells by interfering with DNA synthesis and cell cycle regulation. The compound's mechanism involves:

  • Inhibition of DNA Synthesis : By mimicking natural nucleotides, it can be incorporated into DNA, leading to faulty replication.
  • Induction of Apoptosis : The disruption of normal cellular functions triggers programmed cell death pathways.

Case Studies

  • Synergistic Antitumor Effects : Studies have demonstrated that when combined with other compounds like azaserine, this compound shows enhanced antitumor activity against various mouse neoplasms .
  • Viral Inhibition : Similar compounds have been studied for their ability to inhibit viral enzymes, suggesting potential applications in antiviral therapies .

The biochemical properties of this compound include:

  • Substrate for Enzymes : Acts as a substrate or inhibitor for enzymes involved in nucleotide metabolism.
  • Cellular Effects : Influences cell signaling pathways and gene expression, affecting cellular metabolism and proliferation.

Research Applications

The compound has several applications in scientific research:

  • Pharmaceutical Development : It serves as a building block for synthesizing more complex purine derivatives used in drug development.
  • Biological Studies : Used to study nucleoside metabolism and the effects of purine analogs on cellular processes.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Antitumor ActivityInduces apoptosis; disrupts DNA synthesis
Enzyme InhibitionInhibits adenosine deaminase and xanthine oxidase
Viral InhibitionPotential antiviral properties
Cellular EffectsModulates signal transduction and gene expression

Scientific Research Applications

Pharmaceutical Development

6-Chloro-9-(3-chloropropyl)-9H-purine serves as a crucial intermediate in the synthesis of antiviral and anticancer drugs. Its ability to mimic natural nucleosides allows researchers to design novel therapeutic agents targeting various diseases, particularly viral infections and cancer.

Nucleoside Analog Research

The compound is studied for its potential as a nucleoside analog, which can integrate into nucleic acids and interfere with replication processes. This property is particularly significant in developing treatments for viral infections and certain types of cancer, where nucleotide synthesis plays a critical role.

Biochemical Studies

Research involving this compound has contributed to understanding purine metabolism and its implications in cellular processes. Investigating its interactions with enzymes involved in nucleotide metabolism can provide insights into cellular biochemistry and disease mechanisms.

Drug Delivery Systems

The unique structure of this compound allows for exploration in innovative drug delivery systems. Its properties can enhance the efficacy and targeting of therapeutic compounds, making it a candidate for developing advanced drug formulations.

Antiviral Activity

A study investigated the antiviral properties of this compound against various viruses. The compound demonstrated significant inhibition of viral replication in vitro, suggesting its potential as an antiviral agent.

Antitumor Effects

Research focusing on the antitumor activity of this purine derivative revealed its effectiveness against several cancer cell lines. In vitro assays indicated that it could induce apoptosis in cancer cells, highlighting its potential in cancer therapy.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent at N9 Key Findings Reference
6-Chloro-9-(3-nitrophenyl)-9H-purine 3-Nitrophenyl Synthesized via MW-assisted reaction (80% yield); exhibits strong chloro isotopic pattern in MS .
N9-[4'-Chloro-2'-butynyl]-6-chloropurine 4'-Chloro-2'-butynyl Prepared via SNAr reaction (59% yield); NMR confirms regioselective substitution .
6-Chloro-9-cyclopropylmethyl-9H-purine Cyclopropylmethyl CAS 1239781-70-4; molecular weight 222.67; used in ligand design studies .
6-Chloro-9-(2-nitro-phenylsulfonyl)-9H-purine 2-Nitrobenzenesulfonyl Crystallizes with two molecules per asymmetric unit; π-π stacking observed .
6-Substituted-9-(3-formamidobenzyl)-9H-purines 3-Formamidobenzyl Retain potent benzodiazepine receptor binding; bulky substituents reduce activity .

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitrophenyl (in compound 19, ) and 2-nitrobenzenesulfonyl () groups enhance electrophilicity at C6, similar to the chloropropyl chain in the target compound.
  • Alkyl Chains vs. Aromatic Groups : Flexible chains (e.g., chloropropyl) may improve solubility compared to rigid aromatic substituents but could reduce binding affinity in receptor interactions .
  • Synthetic Yields : Yields vary significantly with substituent complexity. For example, cyclopropanation (31% yield in ) is less efficient than direct SNAr reactions (59–95% in ).

Key Insights :

  • Microwave (MW) Synthesis : Offers rapid reaction times (e.g., 1 hour in ) but may require careful optimization to avoid byproducts.
  • Catalytic Methods : Ru-based catalysis () enables efficient coupling of complex substituents, though scalability remains a challenge.
  • Lithiation Challenges : Low yields in lithiation-based alkylation (e.g., 31% in ) highlight the sensitivity of purine derivatives to strong bases.

Physicochemical and Spectroscopic Properties

Table 3: NMR and MS Data Comparison

Compound $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) MS (m/z) Reference
6-Chloro-9-(3-chloropropyl)-9H-purine Not reported in evidence Not reported Not reported -
N9-[4'-Chloro-2'-butynyl]-6-chloropurine δ 8.83 (H-2), 4.49 (CH$ _2 $Cl) δ 151.79 (C-2), 30.47 (C-4') 241.05 (M+H)
6-Chloro-9-(methoxynaphthylethyl)-purine δ 8.76 (H-2), 6.13 (q, J=7.1 Hz, CH(CH$ _3 $)) δ 158.5 (C=O), 20.8 (CH$ _3 $) 339.1011 (M+H)

Analysis :

  • The chloropropyl chain in the target compound would likely show distinct $ ^1H $-NMR signals for the CH$ _2 $Cl group (~δ 4.4–4.6 ppm) and alkyl protons (~δ 1.8–2.2 ppm), similar to compound 9a .
  • MS data for analogs (e.g., m/z 276 for , 339.1011 for ) suggest chloro isotopic patterns are consistent across derivatives.

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The synthesis begins with 4,6-dichloro-5-nitropyrimidine, which undergoes nitration and subsequent reduction to yield 6-chloro-4,5-diaminopyrimidine. This intermediate reacts with 3-chloropropionic acid or its derivatives in acetonitrile under reflux, catalyzed by pyridine. The reaction proceeds via cyclocondensation, where the carboxylic acid group facilitates nucleophilic attack at the C8 position, followed by elimination of water to form the purine ring.

Critical Parameters :

  • Temperature : Reflux conditions (80–85°C) ensure sufficient energy for ring closure.

  • Catalyst : Pyridine (5–10 mol%) neutralizes HCl byproducts, preventing side reactions.

  • Solvent : Acetonitrile enhances solubility of aromatic intermediates while maintaining reaction homogeneity.

Optimization and Yield Analysis

As demonstrated in Table 1, substituting the carboxylic acid with 3-chloropropionic acid derivatives achieves yields of 75–90% within 1.5–2 hours. For example, 6-chloro-8-(3-chloropropyl)-9H-purine is obtained in 85% yield when using 3-chloropropionic acid and pyridine. Recrystallization from ethanol ensures >95% purity, confirmed by 1H^1H NMR (δ\delta 4.22 ppm for –CH2–, 8.6 ppm for purine C–H).

Table 1: Condensation Reaction Outcomes

EntryChloropropylating AgentTime (h)Yield (%)Purity (%)
13-Chloropropionic acid2.08596
23-Chloropropionyl chloride1.59094

Lewis Acid-Catalyzed N9 Alkylation of Silylated Purines

Regioselective Alkylation Strategy

To achieve N9 selectivity, purines are first silylated at N7 using hexamethyldisilazane (HMDS), forming a trimethylsilyl (TMS) protecting group. Subsequent reaction with 1-bromo-3-chloropropane in the presence of SnCl4 (10 mol%) directs the alkylation to the N9 position due to steric and electronic effects. The TMS group shields N7, forcing the chloropropyl group to attach at N9 with >90% regioselectivity.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.

  • Workup : Hydrolysis with methanol removes the TMS group, yielding the final product.

Yield and Stability Considerations

This method achieves 70–85% yields, though the tert-alkyl analogs (e.g., tert-butyl) show higher stability than linear alkyl chains. For 6-chloro-9-(3-chloropropyl)-9H-purine, prolonged reaction times (>6 hours) lead to decomposition, necessitating strict monitoring via TLC. 13C^{13}C NMR data confirm N9 substitution (δ\delta 45.2 ppm for N–CH2–).

Nucleophilic Substitution of Prefunctionalized Purine Intermediates

Linear Synthesis from Purine Scaffolds

Early routes involved fluorination of 9H-purine derivatives at C2', but late-stage fluorination resulted in <5% overall yields due to competing side reactions. Modern approaches instead use 6-chloro-9H-purine as a starting material, reacting it with 3-chloropropylamine under Mitsunobu conditions (DIAD, PPh3). This one-pot substitution achieves moderate yields (40–50%), limited by poor solubility of the amine in THF.

Challenges and Alternatives

Purification via column chromatography (SiO2, 5% MeOH/DCM) is required to isolate the product, increasing production costs. Alternative pathways employing Ullmann coupling or Buchwald-Hartwig amination have been explored but face scalability issues due to palladium catalyst costs.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Condensation75–90High (C8)HighModerate
N9 Alkylation70–85Excellent (N9)ModerateHigh
Nucleophilic Substitution40–50LowLowLow

The condensation method offers the highest yields but requires precise control over cyclization. N9 alkylation provides superior regioselectivity, making it preferable for pharmaceutical applications. Nucleophilic substitution remains less viable due to low efficiency .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the 3-chloropropyl group at the N9 position of 6-chloro-9H-purine?

  • Methodological Answer : The 3-chloropropyl group can be introduced via nucleophilic substitution using 1-bromo-3-chloropropane or Mitsunobu reactions. For example, potassium carbonate in DMF facilitates alkylation at the N9 position under reflux (80–100°C, 12–24 hours) . Purification via column chromatography (e.g., EtOAc/hexane gradients) ensures high yields (>70%) . Key challenges include minimizing competing substitutions at other reactive sites (e.g., N7).

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 6-chloro-9-(3-chloropropyl)-9H-purine?

  • Methodological Answer :

  • ¹H NMR : Signals for the chloropropyl chain appear as triplets (δ 3.6–3.8 ppm, CH₂Cl) and a multiplet (δ 2.1–2.3 ppm, CH₂CH₂Cl). The purine H8 proton resonates at δ 8.5–8.7 ppm .
  • MS : ESI-MS typically shows [M+H]⁺ at m/z 245.5 (C₈H₉Cl₂N₄⁺). Fragmentation patterns (e.g., loss of Cl or CH₂CH₂Cl) validate substituent positions .

Q. What solvent systems and reaction conditions stabilize this compound during synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates. Strict temperature control (<100°C) prevents decomposition of the chloropropyl group. Post-synthesis, storage under inert gas (N₂/Ar) at −20°C in anhydrous DMSO minimizes hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloropropyl group influence binding to adenosine deaminase (ADA)?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) reveals that the chloropropyl chain introduces steric hindrance in ADA’s active site, reducing binding affinity compared to unsubstituted purines. Electrostatic potential maps (DFT calculations) show the Cl atom’s electron-withdrawing effect destabilizes hydrogen bonding with Thr₆₀₀ . Experimental validation via enzyme inhibition assays (IC₅₀ values) is critical .

Q. How can contradictory data on the compound’s cytotoxicity in different cell lines be resolved?

  • Methodological Answer :

  • Step 1 : Standardize assay conditions (e.g., use identical cell passage numbers, serum-free media).
  • Step 2 : Perform dose-response curves (0.1–100 μM) with triplicate measurements.
  • Step 3 : Analyze off-target effects via RNA-seq to identify differential gene expression (e.g., pro-apoptotic BAX vs. anti-apoptotic BCL-2) . Contradictions may arise from cell-specific metabolic activation of the chloropropyl group .

Q. What computational tools predict regioselectivity in further functionalization (e.g., Suzuki coupling at C2)?

  • Methodological Answer :

  • Reactivity Prediction : Use DFT (Gaussian 16) to calculate Fukui indices; C2 typically has higher electrophilicity than C7.
  • Catalyst Selection : Pd(PPh₃)₄ in toluene/K₂CO₃ enables coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) at C2 (yields ~75%) . Monitor competing N7 alkylation via LC-MS .

Q. How does the chloropropyl substituent affect metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • In Vitro Assay : Incubate with human liver microsomes (HLM) + NADPH. LC-HRMS identifies metabolites (e.g., oxidative dechlorination to 3-hydroxypropyl derivatives).
  • Kinetic Analysis : Calculate t₁/₂ using non-compartmental models. The chloropropyl group increases logP (2.8 vs. 1.5 for parent 6-Cl-purine), slowing Phase I oxidation but enhancing Phase II glucuronidation .

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